molecular formula C16H18N2OS2 B13134460 (R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide CAS No. 400713-41-9

(R)-N-(Quinuclidin-3-yl)-[2,2'-bithiophene]-5-carboxamide

Cat. No.: B13134460
CAS No.: 400713-41-9
M. Wt: 318.5 g/mol
InChI Key: BUAOGICCFROPLN-LBPRGKRZSA-N
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Description

®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is a complex organic compound that features a quinuclidine moiety linked to a bithiophene structure via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide typically involves the following steps:

    Formation of the Quinuclidine Moiety: The quinuclidine structure can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes.

    Bithiophene Synthesis: The bithiophene unit is usually prepared via a coupling reaction of thiophene derivatives.

    Coupling Reaction: The final step involves coupling the quinuclidine moiety with the bithiophene unit through an amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of ®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) are often used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interaction with muscarinic receptors. It binds to these receptors, inhibiting their activity and thereby modulating physiological responses. The quinuclidine moiety is crucial for this binding, as it mimics the structure of acetylcholine, the natural ligand for muscarinic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N-(Quinuclidin-3-yl)-[2,2’-bithiophene]-5-carboxamide is unique due to the presence of the bithiophene unit, which imparts additional electronic properties and potential for use in material science applications, setting it apart from other quinuclidine derivatives.

Properties

CAS No.

400713-41-9

Molecular Formula

C16H18N2OS2

Molecular Weight

318.5 g/mol

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-thiophen-2-ylthiophene-2-carboxamide

InChI

InChI=1S/C16H18N2OS2/c19-16(17-12-10-18-7-5-11(12)6-8-18)15-4-3-14(21-15)13-2-1-9-20-13/h1-4,9,11-12H,5-8,10H2,(H,17,19)/t12-/m0/s1

InChI Key

BUAOGICCFROPLN-LBPRGKRZSA-N

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(S3)C4=CC=CS4

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(S3)C4=CC=CS4

Origin of Product

United States

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